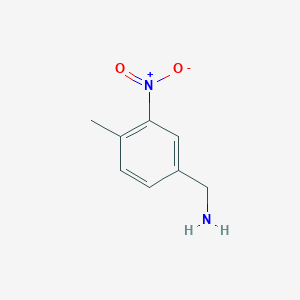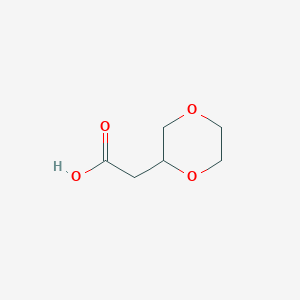
Methyl 3-chloro-4-cyanobenzoate
説明
Methyl 3-chloro-4-cyanobenzoate is a chemical compound that is part of a broader class of organic compounds known for their various applications in pharmaceuticals, materials science, and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related chlorinated and methylated benzoates typically involves the reaction of a chlorinated starting material with a methyl donor or a methylated acid. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized using 4-chlorophenacyl bromide and 2-methylbenzoic acid, indicating that similar methods could potentially be applied to synthesize this compound . The optimization of reaction conditions, such as the use of potassium or sodium carbonate in a DMF medium at room temperature, is crucial for achieving high yields and purity .
Molecular Structure Analysis
The molecular structure of chlorinated and methylated benzoates is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . These methods provide detailed information on the geometrical parameters of the molecules, which are essential for understanding their reactivity and physical properties. The presence of substituents like chlorine and methyl groups can influence the overall molecular geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
Chlorinated benzoates can undergo various chemical reactions, including photolysis, condensation, and cyclization . The reactivity of the chlorine atom makes it a site for further chemical transformations, such as substitution reactions. The presence of a cyano group in this compound would likely affect its reactivity, potentially making it a good candidate for nucleophilic substitution reactions due to the electron-withdrawing nature of the cyano group.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated and methylated benzoates are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonding can lead to the formation of 3D frameworks in the crystal structure, as seen in methyl 4-hydroxybenzoate . The liquid crystalline properties of some methyl benzoates are characterized by their mesomorphic behavior at certain temperatures, which is facilitated by intermolecular hydrogen bonding . The electronic properties, such as the energies of the frontier orbitals HOMO and LUMO, are also important as they can indicate the chemical reactivity and stability of the molecule .
科学的研究の応用
Nanoparticle Systems in Agriculture
Methyl 3-chloro-4-cyanobenzoate has been investigated in the context of agricultural applications, particularly in the development of nanoparticle systems. For instance, a study on polymeric and solid lipid nanoparticles for the sustained release of fungicides demonstrated that such systems could modify the release profiles of bioactive compounds, potentially leading to reduced environmental and human toxicity. This research highlights the potential of nanoparticle systems in enhancing the efficacy and safety of agricultural chemicals (Campos et al., 2015).
Synthesis of Pharmaceutical Intermediates
The compound has also been explored in the synthesis of pharmaceutical intermediates. A study focused on synthesizing a key intermediate of Tianeptine from a related compound, demonstrating the compound's relevance in pharmaceutical manufacturing processes (Xiu-lan, 2009).
Reductive Dehalogenase Research
In microbiology, the study of reductive dehalogenases is crucial for understanding bacterial growth and electron transfer processes. This compound has been used in studies to investigate such enzymes, which are key in microbial dechlorination activities. This research is significant for understanding bacterial metabolism and environmental bioremediation processes (Loffler et al., 1996).
Crystallography and Computational Analysis
The crystallography of related compounds, like methyl 4-hydroxybenzoate, has been extensively studied. These studies, involving computational calculations and crystal structure analysis, contribute to a better understanding of molecular interactions and properties, which are essential in the design of pharmaceuticals and other chemical products (Sharfalddin et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 3-chloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFJYKKFLHZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597843 | |
| Record name | Methyl 3-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214759-66-7 | |
| Record name | Methyl 3-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)







